4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
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Overview
Description
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with hydroxyethyl, methyl, and carboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by the introduction of the hydroxyethyl and carboximidamide groups through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and carboximidamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-(2-hydroxyethyl)-1H-pyrazole-3-carboximidamide
- 3-methyl-1H-pyrazole-4-carboximidamide
- 5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Uniqueness
The uniqueness of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
The compound 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C7H10N4O3 with a molar mass of approximately 186.18 g/mol. The compound features a pyrazole ring with various functional groups that may influence its biological properties.
Research indicates that pyrazole derivatives, including the compound , may exhibit several mechanisms of action:
- Inhibition of Protein Aggregation : Studies have shown that certain pyrazole compounds can inhibit protein aggregation associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). For instance, a related compound demonstrated the ability to extend the lifespan of ALS mouse models by blocking aberrant protein aggregation caused by mutant superoxide dismutase (SOD1) .
- Antioxidant Activity : Pyrazoles are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular integrity and function.
- Enzyme Inhibition : Some pyrazole derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or inflammation.
Biological Activity and Therapeutic Applications
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the pharmacological effects of pyrazole derivatives:
- Study on ALS Models : A study identified several pyrazole chemotypes that provided significant protection against toxicity from mutant SOD1 in cellular models. The most potent compounds extended the lifespan of ALS mouse models significantly .
- Hypoglycemic Activity : Research has indicated that certain pyrazole derivatives exhibit hypoglycemic effects, potentially useful in managing diabetes. The structure-activity relationship (SAR) studies highlighted modifications that enhance efficacy .
- Synthesis and Characterization : The synthesis of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole derivatives has been well-documented, showcasing various methods for obtaining these compounds and assessing their biological properties .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(10-4)7(8)9/h10,12H,2-3H2,1H3,(H3,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUBDDAVRQDZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327558 |
Source
|
Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210417-12-2 |
Source
|
Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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